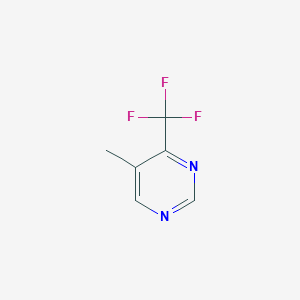

5-Methyl-4-trifluoromethyl-pyrimidine

Vue d'ensemble

Description

5-Methyl-4-trifluoromethyl-pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-trifluoromethyl-pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.

Substitution Reaction: The 4-position chlorine atom is substituted with a trifluoromethyl group using a reagent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as cesium fluoride (CsF).

Methylation: The 5-position chlorine atom is then substituted with a methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-4-trifluoromethyl-pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be substituted with nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: 5-Carboxy-4-trifluoromethyl-pyrimidine.

Reduction: Dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 5-Methyl-4-trifluoromethyl-pyrimidine demonstrate significant antimicrobial properties, particularly against Mycobacterium tuberculosis . In a study focusing on the trifluoromethyl pyrimidinone series, compounds exhibited potent activity with an MIC (minimum inhibitory concentration) as low as 4.9 μM against M. tuberculosis while showing minimal cytotoxicity (IC50 > 100 μM) . The presence of the trifluoromethyl group significantly enhances the binding affinity to biological targets, making these compounds promising candidates for drug development.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives. For instance, compounds synthesized from this scaffold were tested against various cancer cell lines, including pancreatic cancer cells (Panc-1 and BxPC-3). The IC50 values ranged from 0.051 to 0.222 µM, indicating strong antiproliferative effects . This suggests that modifications to the pyrimidine structure can yield highly effective anticancer agents.

3. Structure-Activity Relationships (SAR)

The structure-activity relationships of trifluoromethyl pyrimidines have been extensively studied to optimize their biological activity. Modifications at different positions of the pyrimidine ring have led to the identification of compounds with enhanced efficacy against cancer and bacterial infections . The electronic properties imparted by the trifluoromethyl group play a crucial role in determining the pharmacological profile of these compounds.

Agricultural Applications

1. Insecticidal Activity

This compound derivatives have shown promise as insecticides. A study evaluated twenty-three novel compounds for their insecticidal activities against pests such as Spodoptera frugiperda and Mythimna separata. Some compounds demonstrated mortality rates exceeding 90% at concentrations of 500 µg/mL, indicating their potential use in crop protection .

2. Antifungal Activity

In addition to insecticidal properties, certain derivatives exhibited significant antifungal activity against pathogens like Botrytis cinerea. Compounds showed inhibition rates comparable to or better than standard antifungal agents, suggesting their applicability in agricultural fungicides .

Mécanisme D'action

The mechanism of action of 5-Methyl-4-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity to its targets by increasing its lipophilicity and metabolic stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Methyl-2-trifluoromethyl-pyrimidine

- 4-Methyl-5-trifluoromethyl-pyrimidine

- 5-Methyl-4-chloropyrimidine

Uniqueness

5-Methyl-4-trifluoromethyl-pyrimidine is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s metabolic stability and biological activity compared to similar compounds without this group .

Activité Biologique

5-Methyl-4-trifluoromethyl-pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a pyrimidine ring with a methyl group at the 5-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group significantly alters the compound's chemical properties, enhancing its lipophilicity and biological activity. This modification allows for improved interactions with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to the electronic properties imparted by the trifluoromethyl group. This group enhances binding affinity to enzymes involved in metabolic pathways, which can lead to the development of new drug candidates with improved efficacy and selectivity.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) in whole-cell screening assays .

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds containing the pyrimidine core have demonstrated notable activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.0227 µM to 29.1 µM against different cancer types, indicating strong antiproliferative effects . The presence of specific substituents on the pyrimidine ring has been shown to enhance anticancer efficacy significantly.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Trifluoromethyl-pyridine | Pyridine ring with trifluoromethyl group | More aromatic stability but less biological activity |

| 2-Amino-4-trifluoromethyl-pyrimidine | Amino group at the 2-position | Increased solubility and potential for hydrogen bonding |

| 5-Fluoro-4-methyl-pyrimidine | Fluoro group instead of trifluoro | Less lipophilic than its trifluoro counterpart |

| 6-Trifluoromethyl-pyridazine | Pyridazine ring structure | Different electronic properties affecting reactivity |

This table illustrates that this compound stands out due to its specific substitution pattern that enhances both lipophilicity and biological activity compared to other similar compounds.

Case Studies

- Anticancer Activity : In a study evaluating various pyrimidine derivatives, compound 12 showed significant anticancer efficacy with an IC50 value of 15.3 µM against MCF-7 cells, highlighting the potential of trifluoromethyl-substituted pyrimidines in cancer therapy .

- Antimicrobial Efficacy : Another investigation revealed that certain trifluoromethylpyrimidines exhibited potent antibacterial action against both E. coli and S. aureus, underscoring their potential in treating resistant bacterial infections .

- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives possess anti-inflammatory properties, with certain compounds showing inhibition rates comparable or superior to established anti-inflammatory drugs like indomethacin .

Propriétés

IUPAC Name |

5-methyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJFWNXSTJTKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.